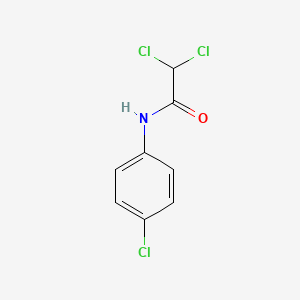
4-((2,6-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,6-ジクロロベンジリデン)アミノ)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-チオールは、その独特の化学構造と潜在的な用途により、科学研究の様々な分野で注目を集めている化合物です。この化合物は、トリアゾール環、フェノキシメチル基、およびジクロロベンジリデン部分を特徴とし、その独特の化学的性質に貢献しています。
準備方法
合成経路と反応条件
4-((2,6-ジクロロベンジリデン)アミノ)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、特定の反応条件下で、2,6-ジクロロベンズアルデヒドと4-アミノ-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-チオールを縮合させることにより行われます。反応は通常、エタノールまたはメタノールなどの適切な溶媒と、酢酸などの触媒の存在下で行われ、縮合過程を促進します。
工業的生産方法
この特定の化合物の詳細な工業的生産方法は容易には入手できませんが、一般的なアプローチは、実験室の合成プロセスをスケールアップすることです。これには、収率と純度を高めるために、温度、圧力、反応時間などの反応条件を最適化することが含まれます。工業的生産には、最終製品の品質を確保するために、連続フロー反応器や高度な精製技術の使用も含まれる場合があります。
化学反応の分析
反応の種類
4-((2,6-ジクロロベンジリデン)アミノ)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-チオールは、以下を含む様々な化学反応を起こします。
酸化: この化合物は酸化されて、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、化合物を対応するアミンまたはアルコールに変換することができます。
置換: この化合物は、特にジクロロベンジリデン部分で、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)や過マンガン酸カリウム(KMnO₄)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化アルミニウムリチウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: アミン、チオール、またはアルコキシドなどの求核剤を塩基性条件下で使用して、置換反応を促進することができます。
主な生成物
これらの反応から形成される主な生成物は、使用した特定の試薬と条件によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成される一方、還元によってアミンまたはアルコールが生成される可能性があります。
科学的研究の応用
4-((2,6-ジクロロベンジリデン)アミノ)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-チオールは、以下を含む幅広い科学研究の用途を持っています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
医学: この化合物は、抗菌作用や抗がん作用などの潜在的な治療効果について調査されています。
工業: これは、腐食防止剤や触媒など、特定の化学的性質を持つ新素材の開発に使用される可能性があります。
作用機序
4-((2,6-ジクロロベンジリデン)アミノ)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-チオールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。化合物のトリアゾール環とジクロロベンジリデン部分は、その結合親和性と特異性に重要な役割を果たします。正確な経路と分子標的は、特定の用途と使用状況によって異なる場合があります。
類似化合物の比較
類似化合物
- 4-((2,6-ジクロロベンジリデン)ヒドラジノ)-N-(4-メトキシフェニル)-2-オキソアセトアミド
- 4-[(2,6-ジクロロベンジリデン)アミノ]-N,N-ジエチルベンゼンスルホンアミド
独自性
4-((2,6-ジクロロベンジリデン)アミノ)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール環、フェノキシメチル基、およびジクロロベンジリデン部分の組み合わせにより、ユニークです。このユニークな構造は、他の類似化合物とは異なる特定の化学的性質と反応性を付与します。
類似化合物との比較
Similar Compounds
- 4-((2,6-Dichlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- 4-[(2,6-Dichlorobenzylidene)amino]-N,N-diethylbenzenesulfonamide
Uniqueness
4-((2,6-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, phenoxymethyl group, and dichlorobenzylidene moiety This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
特性
分子式 |
C16H12Cl2N4OS |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-13-7-4-8-14(18)12(13)9-19-22-15(20-21-16(22)24)10-23-11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24)/b19-9+ |
InChIキー |
VZJBIZFASNPEHH-DJKKODMXSA-N |
異性体SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973382.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11973390.png)
![Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate](/img/structure/B11973398.png)
![4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11973401.png)

![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B11973413.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973419.png)
![6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11973428.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973433.png)
![5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973434.png)
![2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11973436.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile](/img/structure/B11973451.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973458.png)
